(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Stereochemistry KATP channel Bladder detrusor

Sourcing a stereochemically pure, uroselective KATP channel opener for reproducible bladder pharmacology? ZD-6169 (CAS 147696-46-6) is the validated benchmark compound. • 187-fold oral bladder selectivity ratio in rats - dissociates bladder smooth muscle relaxation from cardiovascular effects. • (S)-enantiomer >30-fold more potent than (R)-form - ensures strict enantiomeric purity for reliable target engagement. • K1/2 47 nM for action potential inhibition; 1.02 µM for KATP current activation - enables quantitative ion channel-tissue function studies. Supplied with ≥95% purity for use as a primary reference in novel KCO screening cascades.

Molecular Formula C17H14F3NO3
Molecular Weight 337.29 g/mol
CAS No. 147696-46-6
Cat. No. B1663064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
CAS147696-46-6
Synonyms(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Molecular FormulaC17H14F3NO3
Molecular Weight337.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1
InChIKeyLVEDGSIMCSQNNX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for ZD-6169 KATP Channel Opener


(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, commonly known as ZD-6169, is a synthetic small-molecule ATP-sensitive potassium (KATP) channel opener developed by Zeneca (now AstraZeneca) . It belongs to a novel chemical class of anilide tertiary carbinols and is characterized by its (S)-enantiomeric purity, a trifluoromethyl group, and a tertiary alcohol moiety . The compound has been extensively investigated for its ability to relax urinary bladder smooth muscle and exhibits a quantifiable in vivo selectivity for the bladder over cardiovascular tissues, making it a valuable reference tool in urogenital pharmacology research .

Compound Class Synthetic anilide tertiary carbinol KATP channel opener
Stereochemical Form (S)-enantiomer, chirally defined reference tool
Research Context Bladder-selective urogenital pharmacology studies

Why Generic KATP Openers Cannot Substitute for ZD-6169


While several KATP channel openers (KCOs) exist, direct substitution with a generic analog is scientifically unsound. ZD-6169's profile is defined by a unique combination of stereochemistry and tissue selectivity not replicated across the class. Its (S)-enantiomer is >30-fold more potent than the (R)-form, demanding strict enantiomeric purity . Furthermore, its in vivo bladder-vs-vascular selectivity differs qualitatively and quantitatively from other KCOs like cromakalim, celikalim, and A-278637, which exhibit divergent hemodynamic safety margins . The specific quantitative evidence below demonstrates why this compound must be specifically selected for reproducible bladder-selective KCO research.

Risk Dimension
Target (ZD-6169)
Substitute Concern
Stereochemical Identity
Defined (S)-enantiomer with reported stereochemical-control context
Racemate or (R)-enantiomer may shift potency profile and compromise endpoint interpretation
Tissue Selectivity Profile
Bladder-vs-vascular selectivity context established across rat and dog models
Pan-KCOs such as cromakalim or celikalim may show divergent cardiovascular endpoint profiles
Hemodynamic Endpoint Context
Intermediate hemodynamic impact at multiples of bladder EC35
A-278637 may differ in MAP response; uroselectivity tier may not transfer across compounds

Quantitative Differentiation Evidence for ZD-6169


Enantiomeric Selectivity of ZD-6169

The biological activity of ZD-6169 is highly dependent on its (S)-enantiomeric configuration. In a 15 mmol/l KCl-stimulated guinea pig bladder detrusor assay, the active (S)-enantiomer, ZD-6169, exhibited an IC50 of 1.61 ± 0.22 µM. The (R)-enantiomer was >30-fold less active, with an extrapolated IC50 >48 µM . This stereoselectivity is confirmed by the observation that the racemic mixture shows proportionally reduced activity.

Enantiomeric Selectivity
Head-to-head
(S) IC50 1.61 µM vs (R) IC50 >48 µM — >30-fold potency difference
Stereochemical-control context; (S)-configuration critical for activity
Guinea pig detrusor, 15 mmol/l KCl stimulation
Stereochemistry KATP channel Bladder detrusor

Oral Bladder Selectivity vs. Cardiovascular Effects

After oral administration in conscious normotensive rats, ZD-6169 showed a marked divergence between its effects on micturition frequency and cardiovascular parameters. The dose required to reduce micturition frequency by 50% (ED50) was 0.16 mg/kg, while the dose predicted to alter cardiovascular parameters by 20% (ED20) was 30 mg/kg . This yields a high bladder selectivity ratio of 187. In the same study, the reference KATP opener cromakalim displayed a similar bladder profile but was noted to be more selective for cardiovascular parameters, indicating a lower safety margin . In dogs, ZD-6169 produced a selectivity ratio >15 (ED50 bladder <1.0 mg/kg, ED20 CV between 15-20 mg/kg) .

Oral Bladder Selectivity
Reported
Bladder-selectivity ratio: 187 (rat); >15 (dog)
Supports bladder-selectivity endpoint interpretation
Conscious normotensive rat, oral dosing; cystometric and CV monitoring
Bladder selectivity Oral dosing Cardiovascular safety In vivo

Comparative Potency Against Celikalim and WAY-133537

In a direct comparative study, the effects of ZD-6169, celikalim, and WAY-133537 were evaluated on isolated rat detrusor strips and in an in vivo model of bladder instability. For in vitro relaxation, ZD-6169 had an IC50 of 0.93 µM, which is less potent than celikalim (IC50 = 0.03 µM) and WAY-133537 (IC50 = 0.09 µM) . In the in vivo rat hypertrophied bladder model, oral potencies followed the same rank order, with ED50 values for inhibition of spontaneous contractions being 2.4 mg/kg for ZD-6169, 0.3 mg/kg for celikalim, and 0.13 mg/kg for WAY-133537 . Crucially, unlike celikalim, both ZD-6169 and WAY-133537 achieved bladder efficacy at doses causing only minimal changes in mean arterial blood pressure and heart rate .

Potency vs Celikalim
Head-to-head
ZD6169 IC50 0.93 µM / Celikalim 0.03 µM / WAY-133537 0.09 µM; in vivo ED50 rank order aligns
Reported potency-rank context; ZD6169 less potent but hemodynamic profile differs
Isolated rat detrusor strips; rat hypertrophied bladder model
Detrusor relaxation Bladder instability Potency comparison

Hemodynamic Safety Margin vs. A-278637

A comprehensive cardiovascular safety study in anesthetized dogs compared ZD-6169, WAY-133537, and A-278637 at plasma concentrations targeted to 3-, 10-, and 30-fold multiples of their respective in vivo EC35 for bladder instability suppression. At 30-fold the EC35, ZD-6169 reduced mean arterial pressure (MAP) by -24% from baseline, while A-278637 reduced MAP by only -11% . Dose-dependent reductions in systemic vascular resistance (SVR) were also greater for ZD-6169 and WAY-133537 than for A-278637. A-278637 uniquely produced no effect on MAP at concentrations 10-fold above its EC35, a threshold at which ZD-6169 and WAY-133537 already showed cardiovascular effects .

Hemodynamic Margin
Head-to-head
ZD6169 MAP −24% vs A-278637 MAP −11% at 30× bladder EC35
Supports hemodynamic endpoint review; intermediate selectivity context
Anesthetized dog, iv infusion; SVR dose-dependent reductions also greater for ZD6169
Hemodynamics Uroselectivity Anesthetized dog A-278637

KATP Channel Activation and Functional Coupling vs. Levcromakalim

The relationship between KATP channel activation and tissue function was compared for ZD-6169 and levcromakalim (the active enantiomer of cromakalim) in isolated urinary bladder smooth muscle cells. ZD-6169 activated KATP currents with a half-maximal concentration (K1/2) of 1.02 µM, compared to 2.63 µM for levcromakalim, indicating slightly higher potency for channel opening . However, the functional consequence—inhibition of action potentials and phasic contractions—occurred at much lower concentrations for both compounds, with K1/2 values of 47 nM for ZD-6169 and 38 nM for levcromakalim . This demonstrates that a very small fraction of KATP channel activation (<1%) is sufficient to profoundly suppress bladder smooth muscle excitability.

Channel-Activation Coupling
Reported
KATP K1/2 1.02 µM (ZD6169) vs 2.63 µM (levcromakalim); AP inhibition K1/2 47 nM vs 38 nM
Supports channel-to-function coupling interpretation in smooth muscle
Guinea pig bladder, whole-cell patch-clamp; phasic contraction measurements
KATP current Action potential Patch-clamp Levcromakalim

Optimal Research Applications for ZD-6169


Bladder Selectivity Reference Standard

Given its well-characterized 187-fold oral bladder selectivity ratio in rats , ZD-6169 serves as a primary reference compound for evaluating the tissue selectivity of novel KATP openers. It is the benchmark against which new chemical entities are compared for their ability to dissociate bladder from cardiovascular effects, as seen in studies with A-278637 and WAY-133537 .

Stereochemical Probe for KATP Binding Site Mapping

With a >30-fold potency difference between its (S)- and (R)-enantiomers , ZD-6169 is an ideal tool for mapping the stereochemical constraints of the KATP channel binding pocket. Its high enantiomeric purity makes it suitable for mutagenesis studies and computational docking that require a well-defined 3D pharmacophore.

Excitation-Contraction Coupling in Detrusor Smooth Muscle

The unique observation that ZD-6169 inhibits action potentials with a K1/2 of 47 nM, yet requires 1.02 µM for half-maximal KATP current activation , positions this compound as a critical tool for investigating the quantitative relationship between ion channel activation and tissue function—a key question in bladder physiology.

Comparative Screening for Overactive Bladder Drug Discovery

In direct head-to-head comparisons with celikalim and WAY-133537, ZD-6169 showed distinct oral potency (ED50 2.4 mg/kg) and a clean hemodynamic profile . Its inclusion in a screening cascade helps rank the efficacy and tolerability profile of new analogs while maintaining a link to historical pharmacological data.

Application
Selection Property
Validation Focus
Bladder-selectivity comparator studies
Oral bladder-vs-vascular endpoint profile
Bladder-selectivity ratio endpoint review across species
Stereochemical KATP binding site mapping
Enantiomerically defined (S)-form with reported stereochemical-control context
Enantiomer-attribution review; 3D pharmacophore interpretation
Excitation-contraction coupling in detrusor
Channel-to-function coupling profile at sub-maximal KATP activation
Action potential inhibition endpoint context; membrane hyperpolarization review
Comparative KCO screening panel
Multivariate potency-selectivity profile across reported comparators
Cross-compound endpoint interpretation; rank-order context review
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